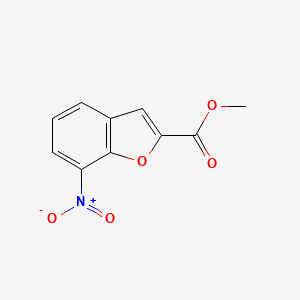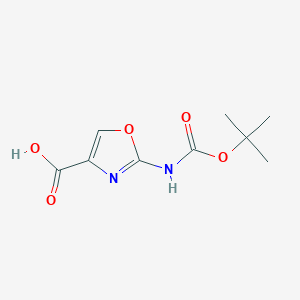
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Amino Acid Derivatives : The use of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid is integral in synthesizing various amino acid derivatives. For instance, its use in the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles demonstrates its versatility in creating complex chemical structures (Lkizler, Demirbas, & Lkizler, 1996).
Peptide Synthesis : This compound plays a crucial role in peptide synthesis. It is used in reactions involving N-alkoxycarbonylamino acids, leading to the creation of peptides with specific properties (Benoiton & Chen, 1981).
Macrocyclic Synthesis : It is utilized in the synthesis of macrocyclic compounds, such as macrolides. The compound is effective in forming activated carboxylates, which are essential in creating macrocyclic structures (Wasserman, Gambale, & Pulwer, 1981).
Pharmaceutical and Medicinal Applications
Antibacterial Agents : Derivatives of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid have been explored for their potential antibacterial properties. Some compounds synthesized using this acid have shown significant antibacterial activity, making them candidates for developing new antibiotics (Song et al., 2009).
Antagonists for NMDA Receptors : Certain diastereomeric amino acid derivatives synthesized from this compound serve as intermediates in producing NMDA receptor antagonists. These antagonists have potential therapeutic applications in neurology and psychiatry (Bombieri et al., 2005).
Potential Anticancer Properties : Some studies indicate that functionalized oxazoles, synthesized using this compound, exhibit anticancer activities. This opens up avenues for further research in cancer treatment using derivatives of 2-tert-butoxycarbonylamino-oxazole-4-carboxylic acid (Cao et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)11-7-10-5(4-15-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSFMVKNXKOGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)

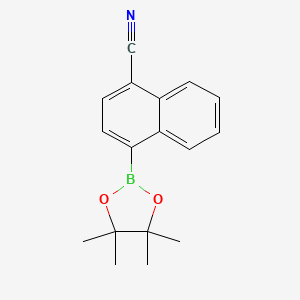
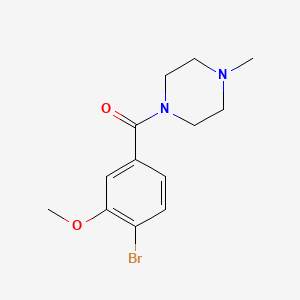
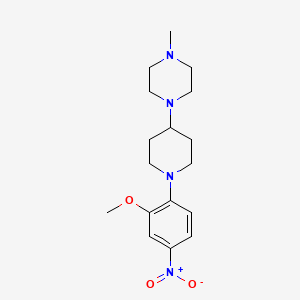
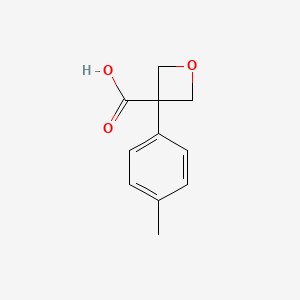

![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)
![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)
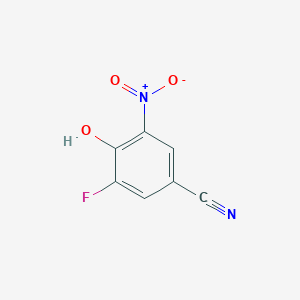
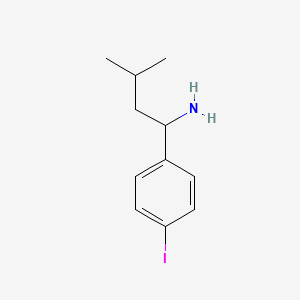

![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)
